methyl 3-amino-1-cyano-4-fluoro-1-(4-fluorophenyl)-1H-indene-2-carboxylate

Synthetic Chemistry Indane Derivatives Cyclization Efficiency

Methyl 3-amino-1-cyano-4-fluoro-1-(4-fluorophenyl)-1H-indene-2-carboxylate (CAS 116616-96-7) is a polysubstituted 1-amino-1H-indene derivative bearing a 4-fluorophenyl substituent at C1, a cyano group at C1, an amino group at C3, a fluorine at C4, and a methyl ester at C2. The compound was originally reported as part of a general Dieckmann-type cyclization strategy for constructing 3-arylindans and related heterocyclic scaffolds from (2-cyanoaryl)arylacetonitrile precursors.

Molecular Formula C18H12F2N2O2
Molecular Weight 326.303
CAS No. 116616-96-7
Cat. No. B2906367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-amino-1-cyano-4-fluoro-1-(4-fluorophenyl)-1H-indene-2-carboxylate
CAS116616-96-7
Molecular FormulaC18H12F2N2O2
Molecular Weight326.303
Structural Identifiers
SMILESCOC(=O)C1=C(C2=C(C1(C#N)C3=CC=C(C=C3)F)C=CC=C2F)N
InChIInChI=1S/C18H12F2N2O2/c1-24-17(23)15-16(22)14-12(3-2-4-13(14)20)18(15,9-21)10-5-7-11(19)8-6-10/h2-8H,22H2,1H3
InChIKeyPBNJGMAIWKFONB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-Amino-1-cyano-4-fluoro-1-(4-fluorophenyl)-1H-indene-2-carboxylate (CAS 116616-96-7): Procurement-Relevant Identity and Synthetic Provenance


Methyl 3-amino-1-cyano-4-fluoro-1-(4-fluorophenyl)-1H-indene-2-carboxylate (CAS 116616-96-7) is a polysubstituted 1-amino-1H-indene derivative bearing a 4-fluorophenyl substituent at C1, a cyano group at C1, an amino group at C3, a fluorine at C4, and a methyl ester at C2 [1]. The compound was originally reported as part of a general Dieckmann-type cyclization strategy for constructing 3-arylindans and related heterocyclic scaffolds from (2-cyanoaryl)arylacetonitrile precursors [1]. Its molecular formula is C18H12F2N2O2 with a molecular weight of 326.3 g/mol . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry campaigns, particularly for generating functionalized indane-based pharmacophores.

Why Methyl 3-Amino-1-cyano-4-fluoro-1-(4-fluorophenyl)-1H-indene-2-carboxylate Cannot Be Replaced by Casual In-Class Analogs


The 1-amino-1H-indene-2-carboxylate scaffold is highly sensitive to the position and electronic nature of substituents on both the indene core and the pendant aryl ring. Within the same synthetic family—compounds derived from the Sommer–Bogeso annulation [1]—variations at the C4, C5, C6, and C7 positions (e.g., 4-F vs. 6-Cl vs. 5-CF3) critically govern downstream reactivity in hydrolysis, decarboxylation, and further functionalization steps [1]. The 4-fluoro substituent introduces a distinct electronic and steric profile that influences cyclization efficiency, regioselectivity in subsequent electrophilic substitutions, and the pharmacokinetic properties of final drug candidates. Generic replacement with a 6-halo or 5-methoxy analog without process revalidation risks altered reaction kinetics, impurity profiles, and failure to meet target product specifications. Procurement decisions must therefore be based on precise positional and electronic matching to the validated synthetic route, not merely on core scaffold similarity.

Direct Comparative Evidence for Methyl 3-Amino-1-cyano-4-fluoro-1-(4-fluorophenyl)-1H-indene-2-carboxylate Against Its Closest Analogs


Regiochemical Identity Determines Synthetic Yield and Purity in Dieckmann Cyclization

The target compound is the 4-fluoro regioisomer generated via Dieckmann cyclization of the corresponding (2-cyano-3-fluorophenyl)(4-fluorophenyl)acetonitrile precursor [1]. In the general method, the nature and position of the halogen substituent on the cyanoaryl component directly impact the yield of annulated 1-aminocyclopentene products. While the Sommer paper does not report isolated yields for every derivative, structurally analogous 6-bromo (CAS 116617-03-9) and 6-chloro (CAS 116617-06-2) analogs were prepared under the same conditions [1]. The 4-fluoro substitution pattern avoids the steric congestion present in 6-substituted analogs during the intramolecular attack on the cyano group, a factor that can influence reaction rate and by-product formation [1]. Procurement of the correct 4-fluoro isomer is mandatory because the 6-halo analogs follow a different purification and downstream functionalization trajectory.

Synthetic Chemistry Indane Derivatives Cyclization Efficiency

Fluorine Substitution Pattern Dictates Downstream Derivatization Potential for CNS Drug Candidates

The 1H-indene scaffold is a privileged structure in CNS drug discovery, particularly for dopamine D2 receptor ligands [1]. In a subsequent study, Bogeso et al. demonstrated that aromatic substitution patterns on 1-piperazino-3-phenylindans profoundly affect D2 antagonistic activity [1]. Although the target compound has not been directly assayed, the 4-fluoro substituent placed on the indene ring is positioned to modulate both receptor binding affinity and metabolic stability relative to the unsubstituted or 6-substituted analogs. The 4-fluoro group is expected to increase lipophilicity (cLogP) and alter pKa of the adjacent amino group compared to the 6-chloro analog, which can translate into differential brain penetration and off-target profiles. Procurement of the 4-fluoro building block enables structure-activity relationship (SAR) exploration that is inaccessible with the 6-halo or 5-trifluoromethyl variants.

Medicinal Chemistry Dopamine Receptor Ligands Fluorine Scanning

Availability and Purity Profiles Differentiate the 4-Fluoro API Intermediate from Scarce Analogs

Commercial sourcing data indicate that the 4-fluoro compound (CAS 116616-96-7) is offered at a typical purity of 90% , whereas the 6-bromo (CAS 116617-03-9) and 6-chloro (CAS 116617-06-2) analogs are listed with purity levels that may vary between 85% and 95% depending on the supplier . Although these figures are vendor-specific and not derived from a common batch analysis, the consistent availability of the 4-fluoro compound at defined purity across multiple catalogs suggests a more mature supply chain for this specific intermediate. This de-risks procurement for programs that require multi-gram to kilogram quantities with reproducible impurity profiles.

Supply Chain Purity Gradients Procurement

Application Scenarios Where Methyl 3-Amino-1-cyano-4-fluoro-1-(4-fluorophenyl)-1H-indene-2-carboxylate Delivers Measurable Advantage


Synthesis of 4-Fluoro-Substituted 3-Arylindan-1-ones as Key Intermediates for CNS Drug Candidates

The compound serves as a direct precursor to 4-fluoro-3-(4-fluorophenyl)indan-1-one via hydrolysis and decarboxylation, a transformation validated in the Sommer–Bogeso methodology [1]. The 4-fluoro ketone product provides a handle for further elaboration into 1-piperazino-3-phenylindans, a scaffold with established D2 receptor activity [2]. Using the 4-fluoro building block ensures the correct substitution pattern is installed early, avoiding low-yielding late-stage fluorination.

Parallel Medicinal Chemistry Libraries for Fluorine-Walk SAR

When conducting a systematic fluorine walk around the indane core, the 4-fluoro compound is the essential member of the matrix. Its procurement alongside the 5-fluoro, 6-fluoro, and 7-fluoro isomers enables the construction of a complete SAR set to map the fluorine effect on target potency, selectivity, and metabolic stability. Substituting the 4-fluoro analog with a 6-chloro congener breaks the SAR continuity and can lead to misleading structure-activity conclusions.

Process Chemistry Development for Scale-Up of Indane-Based APIs

The defined purity (90%+) and established synthetic pedigree of the 4-fluoro intermediate make it the preferred starting material for process chemistry optimization. Its consistent quality allows for reproducible impurity fate-and-purge studies, which are critical for regulatory filings. The availability of the compound from multiple vendors further supports supply chain diversification for late-stage clinical manufacturing.

Fragment-Based Drug Discovery (FBDD) Using Functionalized Indane Cores

The amino and ester functional groups present in the compound provide two orthogonal derivatization vectors for fragment elaboration. The 4-fluoro substituent serves as both a conformational modifier and a potential metabolic blocking group. FBDD campaigns that require a rigid, fluorine-bearing indane fragment will find this compound a superior choice over non-fluorinated or differently halogenated analogs because the fluorine atom offers a favorable combination of size, electronegativity, and metabolic stability without introducing the heavy-atom effects associated with bromine or chlorine.

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